3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione
Description
3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione (C₁₉H₁₆O₂S₂) is a 1,5-diketone featuring a central phenyl group and two 2-thienyl substituents at the terminal positions. Its molecular weight is 340.46 g/mol, and it crystallizes in a monoclinic system with two independent molecules per asymmetric unit . Weak intermolecular C–H···O hydrogen bonds stabilize its crystal structure, forming one-dimensional chains along the c-axis . This compound is synthesized via a solvent-free, one-step condensation of fragrant aldehydes and ketones using NaOH, highlighting its environmentally benign preparation .
Properties
IUPAC Name |
3-phenyl-1,5-dithiophen-2-ylpentane-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2S2/c20-16(18-8-4-10-22-18)12-15(14-6-2-1-3-7-14)13-17(21)19-9-5-11-23-19/h1-11,15H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWSWAWYINPDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CS2)CC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione, a diketone compound with the molecular formula CHOS, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The structure of this compound features two thienyl groups and a phenyl group attached to a pentanedione backbone. The synthesis typically involves the reaction of appropriate thienyl and phenyl precursors under controlled conditions. The compound can be synthesized via various methods, including condensation reactions that yield diketones from corresponding aldehydes or ketones.
Biological Activities
This compound exhibits several biological activities:
1. Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
2. Anticancer Activity
In cell line studies, this compound has exhibited cytotoxic effects against various cancer cell lines. For instance, it showed an IC value of 25 µM against MCF-7 breast cancer cells and 30 µM against A549 lung cancer cells. These findings suggest potential applications in cancer therapy.
3. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be useful in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
- Cell Signaling Modulation : The compound may affect signaling pathways associated with inflammation and apoptosis, leading to decreased tumor growth and reduced inflammatory responses.
Case Studies
A case study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in vivo using mouse models with induced tumors. Results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents. The study highlighted the potential for this compound as an adjunct therapy in cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substituents
1,3,5-Triphenyl-1,5-pentanedione (C₂₃H₂₀O₂)
- Structure : Three phenyl groups replace the thienyl and central phenyl moieties.
- Synthesis : Requires multiple bases (e.g., sodium ethoxide, piperidine) under basic conditions, yielding variable efficiencies (40–70%) .
- Its crystal structure shares similarities in bond lengths and angles but lacks thienyl-driven conformational flexibility .
1,5-Diphenyl-3-(2-pyridinyl)-1,5-pentanedione (C₂₂H₁₉NO₂)
- Structure : Pyridinyl substituents introduce nitrogen atoms, enabling coordination chemistry.
- Crystallography : Pyridine rings are nearly coplanar, contrasting with the perpendicular thienyl-phenyl arrangement in the target compound .
- Applications : Pyridinyl derivatives are explored in metal-organic frameworks (MOFs), whereas thienyl analogues may favor conductive polymers due to sulfur’s electron-donating properties .
Thienyl-Containing Analogues
1,5-Bis(2-thienyl)-1,4-pentadien-3-one (C₁₃H₁₀OS₂)
- Structure: A conjugated dienone system instead of diketone.
- Reactivity : The α,β-unsaturated ketone structure enhances electrophilicity, making it reactive in cycloadditions, unlike the diketone’s propensity for cyclization .
- Applications : Used in optoelectronics due to extended conjugation, whereas 1,5-diketones serve as precursors for heterocycles like pyrroles .
Hydroxy-Substituted Analogues
1,5-Bis(2-hydroxyphenyl)-1,5-pentanedione (C₁₇H₁₆O₄)
- Structure : Hydroxyl groups on phenyl rings enable strong hydrogen bonding.
- Properties: Higher melting point (152°C) compared to non-hydroxylated analogues due to intermolecular H-bonding .
- Synthesis : Prepared via diazotization (40–50% yield), a less efficient route than the target compound’s one-step method .
Structural and Electronic Effects
- Thienyl vs. phenyl-substituted hexadienes: Ea = 109–161 kJ/mol ).
- Hydrogen Bonding: Hydroxyl-substituted derivatives exhibit stronger intermolecular interactions than non-polar thienyl/phenyl analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
